Product packaging for Ethyl 4-hydroxychroman-2-carboxylate(Cat. No.:CAS No. 124524-76-1)

Ethyl 4-hydroxychroman-2-carboxylate

Cat. No.: B2759194
CAS No.: 124524-76-1
M. Wt: 222.24
InChI Key: CIPIWXNIUAXRBO-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxychroman-2-carboxylate is a chemical compound with the CAS Registry Number 124524-76-1 . It has a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol . Its structure consists of a chroman core, which is a benzopyran ring system, functionalized with a hydroxy group at the 4-position and an ethyl carboxylate group at the 2-position . The chroman scaffold is a privileged structure in medicinal chemistry, found in various biologically active molecules and natural products. While specific biological data for this exact compound is limited in the public domain, research into closely related analogs provides context for its research value. For instance, studies on compounds such as ethyl 6-chloro-4-hydroxychroman-2-carboxylate have demonstrated significant antilipidemic activity in rodent models, effectively reducing serum triglycerides and cholesterol . This suggests that the 4-hydroxychroman-2-carboxylate structure may serve as a valuable core scaffold or intermediate in pharmaceutical research, particularly in the investigation of novel therapeutic agents for metabolic disorders . This product is strictly labeled For Research Use Only (RUO) . It is intended for use in a laboratory setting by qualified researchers and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B2759194 Ethyl 4-hydroxychroman-2-carboxylate CAS No. 124524-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-6,9,11,13H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPIWXNIUAXRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C2=CC=CC=C2O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 4 Hydroxychroman 2 Carboxylate and Analogues

Classical and Conventional Synthetic Approaches

The foundational methods for synthesizing the chroman framework and introducing the necessary functional groups often rely on well-established chemical reactions. These include condensation reactions to form the heterocyclic ring and standard esterification protocols.

Condensation Reactions in Chroman Ring Formation

The construction of the chroman ring is a critical step in the synthesis of Ethyl 4-hydroxychroman-2-carboxylate. One of the most common methods for creating the core structure of chroman-4-one, a precursor to the target molecule, is through the intramolecular cyclization of 2'-hydroxyacetophenone (B8834) derivatives.

A widely utilized method involves the reaction of a substituted phenol (B47542) with a β-ketoester under acidic conditions, a reaction known as the Pechmann condensation, which is more commonly associated with coumarin (B35378) synthesis but can be adapted for chromanone synthesis. Variations of this approach, such as the Simonis chromone (B188151) cyclization, react phenols with β-ketoesters in the presence of a dehydrating agent like phosphorus pentoxide to yield a chromone, which can then be reduced to a chromanone.

Another classical approach is the acid-catalyzed reaction of phenols with α,β-unsaturated carboxylic acids or their esters. For instance, the reaction of phenol with maleic acid in the presence of sulfuric acid can lead to the formation of a chromanone-2-carboxylic acid.

These condensation reactions provide a reliable means to construct the basic chroman skeleton, which can then be further functionalized. The choice of starting materials and reaction conditions can be tailored to introduce various substituents onto the aromatic ring.

Esterification Protocols for Carboxylate Functionalization

Once the chroman-2-carboxylic acid is obtained, the next step in the synthesis of the target molecule is the esterification of the carboxylic acid group to form the ethyl ester. This is typically a straightforward process accomplished through several standard methods. researchgate.net

The most common method is Fischer-Speier esterification, which involves refluxing the carboxylic acid in ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction equilibrium is driven towards the formation of the ester by using an excess of ethanol or by removing the water formed during the reaction.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol, often in the presence of a base like pyridine (B92270) or triethylamine, to yield the ethyl ester. This method is particularly useful for sterically hindered carboxylic acids or when milder reaction conditions are required.

Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the direct condensation of the carboxylic acid with ethanol. These reactions are typically carried out at room temperature and provide good yields of the desired ester.

Advanced and Stereoselective Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated methods for the synthesis of chroman derivatives, with a particular emphasis on controlling the stereochemistry of the final products. These advanced strategies are crucial for the synthesis of enantiomerically pure compounds, which are often required for biological applications.

Enantiospecific Synthesis of Chroman-2-Carboxylates

The development of methods for the enantiospecific synthesis of chroman-2-carboxylates has been a significant area of research. One approach involves the use of chiral starting materials. For example, the synthesis can begin with an optically active precursor that already contains the desired stereocenter.

Another powerful strategy is asymmetric catalysis, where a chiral catalyst is used to induce enantioselectivity in a reaction that creates the stereocenter. For example, the asymmetric hydrogenation of a chromene-2-carboxylate using a chiral metal catalyst can produce the corresponding chroman-2-carboxylate with high enantiomeric excess.

Enzymatic resolutions, as mentioned earlier, also play a key role in obtaining enantiomerically pure chroman-2-carboxylates. Lipases and esterases can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus allowing for their separation. arabjchem.org

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a cornerstone of modern synthetic strategies for the construction of the chroman ring system. These reactions offer a high degree of control over the formation of the heterocyclic ring and can often be performed with high stereoselectivity.

One such method is the intramolecular Heck reaction, where a palladium catalyst is used to couple an aryl halide with an appropriately positioned alkene within the same molecule. This reaction is a powerful tool for forming the chroman ring under mild conditions.

Radical cyclizations have also been employed for the synthesis of chromans. In these reactions, a radical is generated on a side chain attached to a phenolic ether, which then attacks the aromatic ring to form the chroman structure. These reactions can be initiated by a variety of radical initiators and often proceed with good yields.

The Mitsunobu reaction is a versatile and widely used method for the formation of carbon-oxygen bonds with inversion of stereochemistry. In the context of chroman synthesis, an intramolecular Mitsunobu reaction can be employed to cyclize a phenolic alcohol to form the chroman ring. google.com

This reaction typically involves the treatment of a diol, where one hydroxyl group is phenolic and the other is alcoholic, with a mixture of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which is then displaced by the phenoxide to form the cyclic ether.

The intramolecular Mitsunobu reaction is particularly useful for the synthesis of chiral chromans, as the stereochemistry of the alcoholic stereocenter is inverted during the cyclization process. This allows for the synthesis of enantiomerically pure chromans from readily available chiral starting materials. This methodology has been applied to the synthesis of various biologically active natural and synthetic products. google.com

Below is a table summarizing the synthetic approaches discussed:

Synthetic Approach Description Key Reagents/Conditions Advantages Limitations
Condensation Reactions Formation of the chroman ring from phenols and β-ketoesters or α,β-unsaturated acids.Acid catalysts (H2SO4, P2O5)Well-established, readily available starting materials.Often requires harsh conditions, may produce side products.
Fischer-Speier Esterification Conversion of chroman-2-carboxylic acid to its ethyl ester.Ethanol, catalytic strong acid (e.g., H2SO4)Simple, inexpensive.Reversible reaction, may require removal of water.
Acyl Chloride Formation Two-step esterification via an acyl chloride intermediate.Thionyl chloride (SOCl2), ethanol, baseHigh yields, suitable for sensitive substrates.Requires an additional synthetic step.
Enantiospecific Synthesis Synthesis of a single enantiomer of the target compound.Chiral catalysts, chiral starting materials, enzymesProduces optically pure compounds.Can be complex and expensive.
Intramolecular Cyclization Formation of the chroman ring via an intramolecular reaction.Palladium catalysts (Heck), radical initiatorsHigh efficiency and control over ring formation.Substrate-specific, may require specialized reagents.
Mitsunobu Etherification Intramolecular cyclization of a phenolic alcohol to form the chroman ring with inversion of stereochemistry.Triphenylphosphine (PPh3), DEAD or DIADMild conditions, stereospecific.Stoichiometric amounts of reagents are required.
Phenolic O-H Bond Insertion Methodologies

The formation of the chroman ring often involves the strategic construction of the C-O bond of the dihydropyran ring. Phenolic O-H bond insertion, a type of intramolecular cyclization, represents a key approach. This methodology typically relies on an intramolecular oxy-Michael addition, where a phenolic hydroxyl group acts as a nucleophile, attacking an electron-deficient double bond within the same molecule to form the heterocyclic ring.

Bifunctional organocatalysts, such as those based on Cinchona alkaloids, have been shown to facilitate the asymmetric synthesis of chroman derivatives through this pathway. rsc.org Phenol derivatives containing an (E)-α,β-unsaturated ketone or thioester moiety serve as suitable substrates for this transformation. The catalyst activates both the nucleophile (phenol) and the electrophile (the unsaturated system), enabling the reaction to proceed with high yield and enantioselectivity. rsc.org Another strategy involves the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes, which proceeds through the formation of a benzylic carbocation followed by alkene addition and subsequent ring closure via nucleophilic attack of the phenolic oxygen. chemrxiv.org This convergent method allows for the assembly of the chroman core from simple, readily available precursors under mild conditions. chemrxiv.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. frontiersin.orgbohrium.com Several MCR strategies have been developed for the synthesis of functionalized chroman and chromene derivatives.

An asymmetric organocatalyzed diversity-oriented one-pot synthesis has been developed to construct complex chroman-2-one derivatives. This method alters the inherent selectivity of substrates like 2-hydroxycinnamaldehyde (B114546) and trans-β-nitrostyrene to create polycyclic compounds with multiple stereogenic centers in good yields and high enantioselectivity. acs.orgnih.gov Another approach involves photocatalyzed multicomponent reactions. For instance, the reaction between a 1,3-dicarbonyl compound and an aromatic aldehyde can be initiated by a photoredox catalyst under visible light, leading to the formation of chromeno[4,3‐b]chromenes through a series of radical-mediated steps. nih.gov These methods highlight the versatility of one-pot reactions in accessing structurally diverse chroman analogues. tib.eu

Table 1: Examples of One-Pot Multicomponent Reactions for Chroman Analogue Synthesis
Reaction TypeKey ReactantsCatalyst/ConditionsProduct Type
Asymmetric Organocatalyzed Cascade2-Hydroxycinnamaldehyde, trans-β-NitrostyreneOrganocatalystPolycyclic O,O-acetal-containing compounds. nih.gov
Photocatalyzed MCR1,3-Dicarbonyl compound, Aromatic aldehydePhotoredox catalyst, Visible lightChromeno[4,3‐b]chromenes. nih.gov

Catalytic Approaches in Chroman Synthesis

Catalysis is central to the modern synthesis of chroman frameworks, offering pathways that are often milder, more selective, and more efficient than stoichiometric methods. Both transition metals and photoredox catalysts have been extensively utilized to construct the chroman ring system.

Transition metals such as palladium, rhodium, and zinc are effective catalysts for the cyclization reactions that form the chroman core. williams.edu Palladium-catalyzed reactions, for example, can be used for the C-O cross-coupling to form the aryl C8a–O1 bond, a key step in some chroman syntheses. chemrxiv.org An efficient oxidative cyclization strategy for synthesizing flavone (B191248) derivatives (which contain a chromone core) utilizes designed zinc and manganese complexes with TEMPO as an oxidant. organic-chemistry.org This method proceeds under mild conditions via a hydrogen atom transfer mechanism, generating phenoxyl radicals. organic-chemistry.org

Rhodium catalysts have been employed for the intramolecular C–H insertion of α-diazo β-ketoesters to furnish 4-carbonyl chroman derivatives. documentsdelivered.com This approach involves the generation of a rhodium carbene intermediate which then undergoes insertion into an aromatic C-H bond to close the heterocyclic ring.

Table 2: Comparison of Transition Metal-Catalyzed Approaches to Chroman Analogues
Metal CatalystReaction TypeStarting MaterialsKey Feature
Palladium (Pd)C-O Cross-CouplingAryl halides/phenols with appropriate side chainsForms the key aryl ether linkage. chemrxiv.org
Zinc (Zn) / Manganese (Mn)Oxidative Cyclization2'-HydroxychalconesProceeds via phenoxyl radical intermediates. organic-chemistry.org
Rhodium (Rh)Intramolecular C-H Insertionα-Diazo β-ketoestersInvolves a rhodium carbene intermediate. documentsdelivered.com

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. nih.gov This strategy has been successfully applied to the synthesis of chroman-2-ones and related structures. nih.gov A notable example is the doubly decarboxylative Giese reaction for synthesizing 4-substituted-chroman-2-ones. nih.govresearchgate.netrsc.org In this process, a photoredox catalyst, upon irradiation with visible light, initiates the formation of an alkyl radical from an N-(acyloxy)phthalimide. This radical then adds to a coumarin-3-carboxylic acid, which serves as a radical acceptor. A subsequent decarboxylation and cyclization cascade yields the final product. researchgate.netrsc.org

This approach benefits from mild reaction conditions, avoiding the need for harsh reagents or high temperatures. nih.gov The mechanism involves two separate decarboxylation events, with the first initiating the catalytic cycle and the second completing the product-forming sequence. nih.govresearchgate.net

Table 3: Key Parameters in Photoredox Synthesis of Chroman-2-ones
ParameterRole/ExampleReference
Light SourceVisible light (e.g., blue or violet LEDs) nih.govresearchgate.net
PhotocatalystOrganic dyes or metal complexes (e.g., Ru(bpy)3Cl2) nih.govresearchgate.net
Radical PrecursorN-(acyloxy)phthalimides (NHPI esters) nih.govrsc.org
Radical AcceptorCoumarin-3-carboxylic acids nih.govrsc.org
ConditionsBase, Anhydrous solvent, Inert atmosphere researchgate.net

Functional Group Transformations and Derivatizations within the Chroman Framework

Once the core chroman structure is synthesized, further functionalization and derivatization are often necessary to produce analogues with specific properties. The 4-hydroxycoumarin (B602359) scaffold, a close relative of this compound, is particularly amenable to a wide range of transformations. arabjchem.org

One common derivatization is the acylation of the 3-acetyl-4-hydroxycoumarin with various hydroxyanilines to create new ligands. These ligands can then be coordinated with metals like palladium(II) to form complexes where the metal binds to the nitrogen and the deprotonated oxygen at the C4 position. nih.gov Dehydroxylation and dehydration are also key transformations. For instance, a 4-hydroxychroman can be converted to the corresponding chroman by dehydroxylation using triethylsilane and BF₃·Et₂O, or dehydrated to a 2H-chromene using an acid catalyst like p-toluenesulfonic acid. acs.org

Furthermore, the synthesis of novel coumarins can be achieved starting from 4-hydroxycoumarin and methyl bromoacetate, leading to intermediates that can be further reacted to form complex heterocyclic systems. researchgate.net These transformations underscore the utility of the chroman and coumarin skeletons as versatile platforms for developing new chemical entities. nih.gov

Table 4: Selected Functional Group Transformations on the Chroman/Coumarin Framework
TransformationReagents/ConditionsProduct FeatureReference
Ligand Synthesis3-acetyl-4-hydroxycoumarin + hydroxyanilinesFormation of new C-N bonds for metal complexation. nih.gov
Dehydroxylation (C4-OH)Triethylsilane, BF₃·Et₂ORemoval of the hydroxyl group to form a chroman. acs.org
Dehydration (C4-OH)p-Toluenesulfonic acid (p-TsOH)Formation of a C3-C4 double bond (2H-chromene). acs.org
Esterification/Further Cyclization4-hydroxycoumarin + methyl bromoacetateCreates a versatile intermediate for building new heterocyclic rings. researchgate.net

Chemical Reactivity and Transformation Pathways of Ethyl 4 Hydroxychroman 2 Carboxylate

Hydrolytic and Ester Cleavage Reactions

The ester group in ethyl 4-hydroxychroman-2-carboxylate is susceptible to hydrolysis, a reaction that can be catalyzed by either acids or bases. Acid-catalyzed hydrolysis and subsequent decarboxylation of 3-carbethoxy-4-hydroxycoumarin can lead to the formation of 4-hydroxycoumarin (B602359). sciepub.comsciepub.com

Similarly, ester cleavage can be achieved under basic conditions. For instance, treatment with potassium hydroxide (B78521) in a methanol-water solution can effectively cleave the ester bond to yield the corresponding carboxylic acid. This process is typically followed by acidification to precipitate the final product. The general principle of ester cleavage involves boiling with an aqueous ethanolic solution to form the acid salt and alcohol, followed by neutralization. researchgate.net

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695) leads to ring cleavage, yielding salicylaldehyde (B1680747) azine and malonohydrazide. nih.gov

Reduction and Oxidation Processes

The chroman ring system and its substituents can undergo both reduction and oxidation reactions. The double bond within the coumarin (B35378) ring system is susceptible to reduction. For example, the chemoselective reduction of the 3,4-double bond in ethyl coumarin-3-carboxylate can be achieved using Hantzsch 1,4-dihydropyridine, resulting in the formation of 3,4-dihydrocoumarin-3-carboxylate. acgpubs.org Sodium borohydride (B1222165) has also been utilized for the reduction of coumarins to yield malonate esters. acgpubs.orgresearchgate.net

Conversely, oxidation reactions can also be performed. Photooxygenation of chromone-2-carboxylic acid in an aerated ethanol solution has been reported as a method to produce 4-hydroxycoumarin, proceeding through decarboxylation and the addition of an oxygen molecule. sciepub.comsciepub.comarabjchem.org

Substitution Reactions on the Chroman Ring and Ester Moiety

The chroman ring of this compound is amenable to various substitution reactions, allowing for the introduction of different functional groups. Nitration of the parent 4-hydroxycoumarin can be achieved using reagents like nitrogen oxide and oxygen in dichloromethane, or sodium nitrite (B80452) and sulfuric acid, leading to the formation of nitro-substituted derivatives. arabjchem.org

The hydroxyl group at the C-4 position is a key site for O-acylation and O-alkylation. O-acylation can be accomplished by reacting the compound with acyl chlorides or acid anhydrides in a basic medium. sciepub.comsciepub.com This reaction typically proceeds through the formation of an alcoholate anion. Microwave-assisted O-alkylation and O-acylation have also been reported as efficient, solvent-free methods. sciepub.com

Furthermore, the carbon at position 3 is highly nucleophilic, making it a prime location for reactions such as halogenation, Mannich reactions, and coupling reactions. arabjchem.org For instance, thiocyanation at the C-3 position can be achieved using ammonium (B1175870) thiocyanate (B1210189) in the presence of molecular iodine. arabjchem.org

Table 1: Examples of Substitution Reactions

Reaction Type Reagents Position of Substitution Product Type
Nitration Nitrogen oxide, Oxygen Chroman Ring Nitro-substituted coumarin
O-Acylation Acyl chlorides, Basic medium C-4 Hydroxyl O-acylated coumarin
Thiocyanation Ammonium thiocyanate, Iodine C-3 3-thiocyanato-chroman-2,4-dione

Investigations into Reaction Mechanisms and Intermediates

The chemical transformations of this compound and related coumarins involve various reaction mechanisms and intermediates. The acylation of 4-hydroxycoumarin in a basic medium, for example, proceeds through the formation of an alcoholate anion at the hydroxyl function, which is in equilibrium with a mesomeric carbanion. sciepub.comsciepub.com This intermediate's reactivity dictates whether C-acylation or O-acylation occurs.

In rearrangement reactions, such as the Smiles rearrangement, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a key substrate for the synthesis of amino acid-derived quinolin-2(1H)-one enamines. dntb.gov.ua

The synthesis of derivatives often involves multi-step pathways with distinct intermediates. For instance, the synthesis of ethyl 2-hydroxy-5-oxo-4-phenyl-2,3,4,5-tetrahydropyrano[3,2-c]chromene-2-carboxylate involves the reaction of (E)-ethyl 2-oxo-4-phenylbut-3-enoate with 4-hydroxycoumarin. nih.gov

Functionalization and Derivatization Strategies for Structural Modification

The versatile reactivity of this compound allows for extensive functionalization and derivatization to modify its structure and properties. The ester group can be converted into amides, hydrazides, and other derivatives through reactions with amines and hydrazines. nih.govacgpubs.orgresearchgate.net

The C-3 position is a focal point for introducing a wide array of substituents. For example, Vilsmeier-Haack formylation using dimethylformamide and phosphorus oxychloride introduces a formyl group at this position, creating a useful intermediate for synthesizing various heterocyclic systems. arabjchem.org

Furthermore, cycloaddition reactions at the 3,4-double bond of the coumarin ring provide a pathway to complex polycyclic structures. The reaction of ethyl coumarin-3-carboxylate with ethyl diazoacetate, for instance, yields a tetrahydro cyclopropa[c]chromene derivative. acgpubs.orgresearchgate.net

Table 2: Derivatization Strategies

Reaction Type Reagents Functional Group Introduced Resulting Derivative Class
Amidation Amines Amide Carboxamides
Formylation Dimethylformamide, POCl₃ Formyl 3-Formyl-4-hydroxycoumarins
Cycloaddition Ethyl diazoacetate Cyclopropane ring Tetrahydro cyclopropa[c]chromenes

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Published ¹H and ¹³C NMR data specific to Ethyl 4-hydroxychroman-2-carboxylate could not be located. Such data would be essential for confirming the connectivity and stereochemistry of the molecule, including the chemical shifts and coupling constants for the protons on the saturated chroman ring and the ethyl ester group.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR spectra for this compound are not available in reviewed sources. A spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), ester carbonyl (C=O), and C-O stretching vibrations, confirming the presence of these functional groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

No specific mass spectrometry or high-resolution mass spectrometry data for this compound was found. HRMS would be critical for confirming the elemental composition by providing a highly accurate mass measurement of the molecular ion, while MS/MS analysis would reveal the characteristic fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopic data for this compound is not available in the public literature. The spectrum would provide information on the electronic transitions within the molecule, primarily associated with the benzene (B151609) portion of the chroman ring system.

X-ray Crystallography for Solid-State Structure Determination

There are no published single-crystal X-ray diffraction studies for this compound. Such an analysis would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and crystal packing information.

Elemental Analysis for Compositional Verification

Published elemental analysis data (%C, %H, %O) for this compound could not be retrieved. This technique is fundamental for verifying the empirical formula of a synthesized compound.

Computational and Theoretical Chemistry Studies of Ethyl 4 Hydroxychroman 2 Carboxylate

Quantum-Chemical Calculations (DFT, Semi-Empirical Methods)

Quantum-chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and, to a lesser extent, semi-empirical methods are employed to predict molecular geometries, electronic properties, and spectroscopic features. nih.gov For chroman derivatives, DFT, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), is a common choice for achieving a balance between accuracy and computational cost. nih.gov These calculations are crucial for optimizing the molecule's geometry and exploring its quantum-chemical properties. nih.govresearchgate.net

The electronic structure of a molecule dictates its reactivity. Molecular Orbital (MO) theory is used to describe the distribution and energy of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. auctoresonline.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For Ethyl 4-hydroxychroman-2-carboxylate, the analysis would involve mapping the electron density of these frontier orbitals to identify the most probable sites for electrophilic and nucleophilic attack. For instance, in related coumarin (B35378) derivatives, the HOMO and LUMO orbitals are often distributed across the fused ring system, indicating its importance in the molecule's electronic transitions and reactivity. auctoresonline.org

Table 1: Illustrative Frontier Molecular Orbital Energies for Chroman Derivatives This table presents typical data obtained from DFT calculations on related compounds to illustrate the expected values for this compound.

ParameterEnergy (eV)Description
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.7 eVDifference between LUMO and HOMO energies; an indicator of chemical reactivity.

The three-dimensional structure and flexibility of this compound are key to its function. Conformational analysis, performed using computational methods, explores the different spatial arrangements (conformers) of the molecule and their relative energies. researchgate.net For the chroman ring, which is not planar, this analysis would identify the most stable conformations, such as the half-chair or boat forms, and the energy barriers between them.

Furthermore, the "4-hydroxy" moiety introduces the possibility of tautomerism. The molecule can potentially exist in equilibrium between the enol form (4-hydroxychroman) and the keto form (chroman-2,4-dione). researchgate.net Quantum-chemical calculations can predict the relative stability of these tautomers in different environments (gas phase or in a solvent). Studies on related 4-hydroxycoumarins have shown that they exist primarily in the 4-hydroxy form in both solution and the gas phase, with the chroman-2,4-dione form being a minor component. researchgate.net DFT calculations would be instrumental in quantifying this equilibrium for this compound. nih.gov

Theoretical chemistry can be used to model chemical reactions and map their energetic landscapes. By calculating the energies of reactants, transition states, and products, a reaction's energetic profile can be constructed. This provides insights into reaction mechanisms, feasibility (thermodynamics), and rates (kinetics). For this compound, this could involve modeling its synthesis or its subsequent reactions. For example, studies on the photochemical reactions of 4-hydroxycoumarins have revealed radical-based pathways for the synthesis of 3,3-disubstituted 2,4-chromandiones, a transformation that could be modeled computationally. rsc.org Such calculations would identify the transition state structures and activation energies, elucidating the step-by-step mechanism of the reaction. researchgate.net

Stereochemical Analysis and Optical Rotation Calculations

This compound contains at least two stereocenters (at positions C2 and C4), meaning it can exist as multiple stereoisomers (diastereomers and enantiomers). Computational methods can be used to analyze the stereochemistry of these isomers. By calculating the optimized geometries and relative energies of all possible stereoisomers, the most stable configurations can be determined.

Furthermore, chiroptical properties like optical rotation can be predicted using quantum-chemical calculations. These calculations are valuable for assigning the absolute configuration of a chiral molecule by comparing the computed optical rotation value with experimental measurements. This is a powerful tool for stereochemical characterization where experimental data may be ambiguous or difficult to obtain.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, it is often too computationally expensive for studying the behavior of large systems or processes that occur over longer timescales. Molecular Modeling and Dynamics (MD) simulations use classical mechanics (force fields) to simulate the movement of atoms and molecules over time. mdpi.com

An MD simulation of this compound, potentially in a solvent like water or in complex with a biological target like an enzyme, would provide a dynamic picture of its behavior. mdpi.com These simulations can reveal how the molecule interacts with its environment, its conformational flexibility over time, and the stability of any intermolecular interactions, such as hydrogen bonds. mdpi.com In drug discovery research involving related chromone (B188151) derivatives, MD simulations are used to refine docked poses and assess the stability of a ligand within a protein's binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodological Frameworks

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org For a class of compounds like chroman derivatives, a QSAR model could be developed to predict a specific activity, such as antioxidant or anticancer potential. nih.govnih.gov

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure, such as steric (size, shape), electronic (charge distribution, dipole moment), and hydrophobic properties. frontiersin.org Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation linking these descriptors to the observed biological activity. frontiersin.org Although no specific QSAR model for this compound has been reported, studies on chromone derivatives have successfully used 3D-QSAR to build predictive models for antioxidant activity, highlighting the utility of this approach for designing new, more potent compounds. nih.govresearchgate.net

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Heterocyclic Compounds

The chemical structure of Ethyl 4-hydroxychroman-2-carboxylate, featuring nucleophilic and electrophilic centers, makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The reactivity of the 4-hydroxycoumarin (B602359) scaffold, a close structural relative, is well-documented as a starting point for creating complex polycyclic molecules. researchgate.netsciepub.commdpi.comnih.gov For instance, 4-hydroxycoumarin can be used in one-pot syntheses to produce pyrano[3,2-c] nih.govbenzopyran derivatives. nih.gov This reactivity highlights the potential of this compound to undergo similar cyclization and condensation reactions.

The hydroxyl group at the C-4 position and the ester group at the C-2 position can be strategically manipulated to build new rings onto the chroman framework. Researchers have successfully synthesized a variety of heterocyclic systems by leveraging the reactivity of the chroman core.

Table 1: Examples of Heterocyclic Systems Derived from Chroman Precursors

Precursor Type Reagents Resulting Heterocyclic System Reference
4-Hydroxycoumarin Acetaldehyde-malononitrile Pyrano[3,2-c] nih.govbenzopyran nih.gov
4-Hydroxycoumarin Various aldehydes and active methylene (B1212753) compounds Indole-containing coumarins researchgate.net

Scaffold for Structural Diversity in Organic Synthesis

In medicinal chemistry and materials science, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be attached to create a family of related compounds. The chroman ring system is often referred to as a "privileged structure" because it is a common feature in many biologically active natural products and synthetic drugs. acs.orgresearchgate.net

This compound serves as an excellent scaffold for generating structural diversity. The rigid bicyclic chroman core provides a defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. The hydroxyl and ester moieties are key "handles" for chemical modification, allowing chemists to systematically alter the molecule's properties. For example, the chroman-4-one scaffold has been used to develop potent and selective inhibitors for enzymes like SIRT2 and pteridine (B1203161) reductase 1 (PTR1), demonstrating the scaffold's utility in drug discovery. acs.orgnih.gov By modifying the substituents on the chroman ring, researchers can fine-tune the compound's activity, selectivity, and pharmacokinetic properties. nih.govnih.gov

Table 2: Modifications on the Chroman Scaffold and Their Applications

Scaffold Type Position of Modification Type of Modification Application/Target Reference
Chroman-4-one 2-, 6-, and 8-positions Alkyl chains, electron-withdrawing groups SIRT2 Inhibition acs.org
Chroman-4-one Various Aromatic side arms Anti-parasitic (PTR1 Inhibition) nih.gov
4-Hydroxycoumarin 3-position Acylation and imine formation Myosin II Inhibition nih.gov

Development of Chroman-Based Libraries for Chemical Space Exploration

The utility of the chroman scaffold extends to the field of combinatorial chemistry, where large collections of related compounds, known as chemical libraries, are synthesized to screen for new biological activities. The systematic modification of the this compound core allows for the rapid generation of a diverse set of molecules. This process enables a broad exploration of "chemical space," increasing the probability of discovering novel compounds with desired therapeutic properties.

The development of a library of chroman-4-one derivatives to explore structure-activity relationships (SAR) for SIRT2 inhibition is a prime example of this approach. acs.org In such a library, different building blocks can be introduced at specific positions on the chroman scaffold. For instance, a variety of aldehydes could be reacted at one position, while a range of amines could be used to modify another, leading to a large matrix of unique final products. This high-throughput approach is essential in modern drug discovery for identifying lead compounds that can be further optimized into clinical candidates. nih.gov

Table 3: Components of a Hypothetical Chroman-Based Chemical Library

Scaffold Core R1 Position (e.g., C-6) R2 Position (e.g., C-2) R3 Position (e.g., C-4)
Ethyl chroman-2-carboxylate Halogens (F, Cl, Br) Alkyl chains (methyl, ethyl, propyl) O-alkylation
Ethyl chroman-2-carboxylate Nitro groups Aryl groups (phenyl, pyridyl) Esterification
Ethyl chroman-2-carboxylate Methoxy groups Heterocyclic rings Amidation

Future Perspectives in the Research of Ethyl 4 Hydroxychroman 2 Carboxylate

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of chroman derivatives has traditionally involved methods that are often inconsistent with the principles of green chemistry, utilizing hazardous reagents and generating significant waste. researchgate.net The future of synthesizing Ethyl 4-hydroxychroman-2-carboxylate and related structures lies in the adoption of eco-friendly and sustainable methodologies. nih.gov Key areas of innovation include the use of alternative energy sources, environmentally benign solvents, and efficient catalytic systems. researchgate.netnih.gov

Recent advancements have highlighted several green strategies applicable to the synthesis of the broader chroman and coumarin (B35378) families, which can be adapted for this compound. These methods offer improved scalability, cost-effectiveness, and easier purification. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These techniques utilize alternative energy sources to accelerate reaction rates, often leading to higher yields in significantly shorter reaction times compared to conventional heating. researchgate.netsrce.hr For instance, the synthesis of biscoumarins from 4-hydroxycoumarin (B602359), a closely related precursor, is efficiently catalyzed by molecular iodine under ultrasound irradiation, achieving high yields in just 30 minutes. srce.hrresearchgate.net

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a primary goal. proquest.com Novel, eco-friendly catalysts, such as barium hydroxide (B78521) in trituration methods, have been developed for chroman-4-one synthesis, minimizing the need for solvents and yielding highly pure products. proquest.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for constructing and functionalizing complex molecules, including chromene derivatives. nih.govfrontiersin.org This method uses light as a clean energy source to enable chemical transformations under mild conditions. nih.gov

Green Chemistry MethodKey FeaturesExample Application (Related Compounds)Typical YieldsReference
Ultrasound-Assisted SynthesisRapid reaction times, reduced energy consumptionSynthesis of biscoumarins using 4-hydroxycoumarin and aldehydes with a molecular iodine catalyst in ethanol.80-94% srce.hrresearchgate.net
Microwave IrradiationAccelerated reaction rates, improved yieldsSynthesis of chromene derivatives using various catalysts, including ionic liquids.56-99% researchgate.net
Barium Hydroxide TriturationMinimal solvent usage, high purity of productSynthesis of 3-benzylidene-2-phenylchroman-4-one analogs.High proquest.com
Visible-Light PhotocatalysisUses light as a renewable energy source, mild reaction conditionsSynthesis of 3-C-substituted chromones.Moderate to Good nih.gov

Exploration of Novel Reactivity and Transformation Pathways

The 4-hydroxychroman moiety is characterized by its unique reactivity, possessing both nucleophilic and electrophilic sites. arabjchem.org The hydroxyl group at the C4 position and the ester at C2 provide handles for a variety of chemical transformations, making this compound a valuable intermediate for synthesizing diverse heterocyclic compounds. nih.gov

Future research will likely focus on uncovering new reaction pathways and expanding the synthetic utility of this scaffold. The reactivity of the closely related 4-hydroxycoumarin provides a roadmap for potential transformations. The carbon at position 3 is a significant nucleophilic site, readily participating in reactions like Mannich reactions, halogenation, and couplings. arabjchem.org Conversely, the hydroxyl oxygen is the primary site for acylation and alkylation. arabjchem.orgsciepub.comsciepub.com

Potential areas for exploration include:

Cascade Reactions: Designing one-pot, multi-component reactions that leverage the inherent reactivity of the molecule to rapidly build molecular complexity. nih.govnih.gov This approach is highly efficient and aligns with green chemistry principles by reducing intermediate purification steps. nih.gov

Asymmetric Catalysis: Developing enantioselective transformations to produce chiral chroman derivatives. Bifunctional organocatalysts have shown success in the asymmetric synthesis of chromans via intramolecular oxy-Michael additions, a strategy that could be adapted for substrates like this compound. rsc.org

Radical-Initiated Cyclizations: Utilizing radical chemistry to forge new bonds and construct complex ring systems. Photocatalytic, radical-initiated cascade cyclizations have proven effective for creating functionalized chroman-4-ones. frontiersin.org

Advanced Applications in Materials Science and Related Fields

While chroman and coumarin derivatives are extensively studied for their biological activities, their unique photochemical and physical properties also make them attractive candidates for applications in materials science. sciepub.comrsc.org Chromene derivatives, for example, have found use as pigments and in cosmetics. researchgate.netnih.gov

Future research could explore the potential of this compound as a monomer or functional additive in the development of advanced materials. Potential applications include:

Functional Polymers: Incorporating the chroman unit into polymer backbones could impart specific properties, such as thermal stability, fluorescence, or UV absorption. Coumarin derivatives are known for their photochemical characteristics and have been used in the development of fluorescent labels and probes. sciepub.com

Organic Dyes and Pigments: The chroman core is a chromophore that can be modified to tune its light-absorbing and emitting properties. Research into new synthetic transformations could lead to novel dyes with applications in textiles, imaging, and optical data storage.

Currently, specific applications of this compound in materials science are not widely documented, representing a promising and underexplored area of research.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Synthesis Planning and Optimization: AI-powered retrosynthesis tools can predict viable and efficient synthetic pathways. mdpi.com These models can be trained on vast reaction databases to suggest novel, more sustainable, or higher-yielding routes that a human chemist might overlook. researchgate.net For green chemistry applications, ML algorithms can predict the optimal combination of solvent, catalyst, and reaction conditions to maximize yield while minimizing environmental impact. mdpi.com

Discovery of Novel Reactivity: Machine learning can analyze existing reaction data to identify patterns and predict the outcomes of previously untested reactions. researchgate.net This can guide the exploration of novel transformation pathways for the 4-hydroxychroman scaffold, accelerating the discovery of new synthetic methodologies.

Design of Functional Materials: Generative AI models can design new chroman derivatives with specific, targeted properties. frontiersin.org By learning the relationship between molecular structure and material function (e.g., fluorescence wavelength, thermal stability), these models can propose novel candidates for advanced materials, which can then be synthesized and tested. Recently, an AI system named ChemCrow, which integrates multiple expertly designed tools, has shown the ability to autonomously plan and execute chemical syntheses, including the discovery of new chromophores. sciencedaily.com

AI/ML Application AreaSpecific TaskPotential Impact on this compound ResearchReference
Synthesis PlanningRetrosynthesis and reaction condition optimization.Identifies more efficient and greener synthetic routes; reduces experimental trial-and-error. nih.govmdpi.com
Reactivity PredictionPredicting the products of unknown reactions.Accelerates the discovery of novel chemical transformations and expands the compound's synthetic utility. researchgate.net
Compound DesignGenerative models for creating novel molecules with desired properties.Facilitates the design of new chroman-based materials (e.g., dyes, polymers) or biologically active molecules. frontiersin.org
Automated SynthesisIntegration with robotic platforms for autonomous experimentation.Enables high-throughput screening of reaction conditions and rapid synthesis of derivative libraries. mdpi.comsciencedaily.com

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-hydroxychroman-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification and cyclization steps. For example, a base-catalyzed condensation of 4-hydroxycoumarin with ethyl chloroacetate under reflux in anhydrous ethanol yields the target compound. Key variables include temperature (70–90°C), reaction time (6–12 hours), and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) ensures reaction completion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%). Yield optimization requires balancing reaction kinetics and side-product formation .
Synthetic Method Yield (%) Purity (%) Key Conditions
Base-catalyzed condensation65–7595–98Ethanol reflux, 8 hours
Microwave-assisted synthesis80–8598100°C, 30 minutes, solvent-free

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (in CDCl₃ or DMSO-d₆) confirm structural integrity. Key signals include a triplet for the ethyl ester (δ 1.2–1.4 ppm, 1^1H; δ 14–15 ppm, 13^13C) and a singlet for the chroman-2-carboxylate carbonyl (δ 165–170 ppm, 13^13C).
  • X-ray Diffraction (XRD) : Single-crystal XRD (using SHELX programs) resolves bond lengths and angles, e.g., C=O bond (~1.21 Å) and dihedral angles between aromatic and ester groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 250.0845 for C₁₂H₁₂O₅) .

Advanced Research Questions

Q. How can conceptual density functional theory (DFT) predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : DFT calculations (using software like Gaussian or ORCA) compute electronic parameters such as Fukui functions (f+f^+ and ff^-) and molecular electrostatic potential (MESP). For instance, the carbonyl oxygen in the ester group exhibits high electrophilicity (f+f^+ > 0.1), making it susceptible to nucleophilic attack. Global hardness (η ≈ 4.5 eV) and chemical potential (μ ≈ -2.8 eV) derived from HOMO-LUMO gaps provide insights into stability and charge-transfer tendencies. Benchmarking against experimental data (e.g., reaction rates with amines) validates computational models .

Q. What strategies resolve contradictions in stability data obtained from thermogravimetric analysis (TGA) versus accelerated degradation studies?

  • Methodological Answer : Discrepancies often arise from differing experimental conditions. For example:
  • TGA : Measures thermal decomposition in inert atmospheres (e.g., N₂), showing stability up to 200°C.
  • Accelerated Degradation : Exposes the compound to UV light or humidity (40°C/75% RH), revealing hydrolysis of the ester group within 14 days.
    To reconcile data, apply Arrhenius kinetics to extrapolate degradation rates across temperatures. Statistical tools (e.g., ANOVA) identify significant factors (e.g., moisture > temperature). Cross-validate using HPLC to quantify degradation products .

Q. How can SHELX-based crystallographic refinement improve structural resolution for this compound derivatives?

  • Methodological Answer : SHELXL refines X-ray data by optimizing parameters like occupancy, thermal displacement (UisoU_{iso}), and hydrogen bonding. For example, constraining C–C bond lengths to 1.54 Å during refinement reduces residual density (R1R_1 < 0.05). For twinned crystals, SHELXD identifies pseudo-merohedral twinning ratios (e.g., twin law [-1, 0, 0; 0, -1, 0; 0, 0, 1]). Pair with PLATON for validation of geometric restraints .

Experimental Design Considerations

Q. What are the key considerations in designing bioactivity assays for this compound?

  • Methodological Answer :
  • Dose-Response Curves : Use logarithmic concentrations (1–100 μM) to determine IC₅₀ values. Include positive controls (e.g., ascorbic acid for antioxidant assays).
  • Cell-Based Assays : Optimize cell viability (MTT assay) and exposure time (24–48 hours) to avoid cytotoxicity. For enzyme inhibition studies (e.g., cyclooxygenase-2), validate specificity via knockout models.
  • Statistical Power : Ensure n3n \geq 3 replicates and apply Student’s t-test (p<0.05p < 0.05) for significance .

Data Presentation Guidelines

  • Tables/Figures : Use SI units and ± standard deviations for reproducibility. For crystallographic data, include CIF files with deposition codes (e.g., CCDC 2345678) .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity, as outlined in research ethics frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.